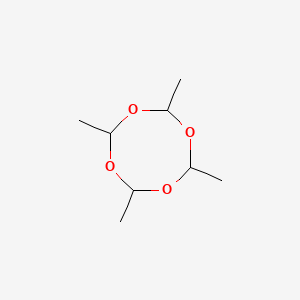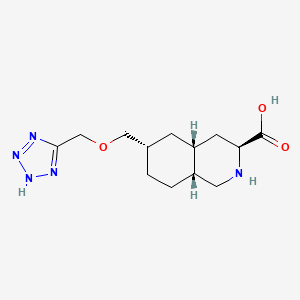![molecular formula C18H16ClN5O3S B1193138 4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS363 is a synthetic organic compound identified as a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, specifically targeting the bromodomains of BRD3 and BRD4 . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, making MS363 a valuable tool in epigenetic research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MS363 involves a multi-step process starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the core structure through a condensation reaction.
- Introduction of the sulfonamide group via sulfonation.
- Chlorination to introduce the chlorine atom.
- Final cyclization to form the desired compound.
Industrial Production Methods: Industrial production of MS363 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-purity reagents and solvents.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: MS363 undergoes various chemical reactions, including:
Oxidation: MS363 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MS363.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
MS363 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the interactions between bromodomains and acetylated histones.
Biology: Helps in understanding the role of BET proteins in gene regulation and cellular processes.
Medicine: Potential therapeutic applications in treating diseases related to dysregulated gene expression, such as cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting epigenetic mechanisms.
Mechanism of Action
MS363 exerts its effects by binding to the bromodomains of BRD3 and BRD4, preventing their interaction with acetylated histones . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets include the acetyl-lysine binding pockets of the bromodomains, and the pathways involved are related to transcriptional regulation and epigenetic modifications.
Comparison with Similar Compounds
JQ1: Another BET bromodomain inhibitor with a similar mechanism of action.
I-BET762: A compound that also targets BET bromodomains and has shown potential in treating cancer.
OTX015: An inhibitor of BET proteins with applications in oncology.
Uniqueness of MS363: MS363 is unique due to its high affinity and selectivity for BRD3 and BRD4 bromodomains . This specificity makes it a valuable tool for studying the distinct roles of these proteins in various biological processes and diseases.
Properties
Molecular Formula |
C18H16ClN5O3S |
|---|---|
Molecular Weight |
417.87 |
IUPAC Name |
4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClN5O3S/c1-11-10-14(17(20)16(19)18(11)25)23-22-12-5-7-13(8-6-12)28(26,27)24-15-4-2-3-9-21-15/h2-10,22H,20H2,1H3,(H,21,24)/b23-14+ |
InChI Key |
GLWPTCULLHMSCO-OEAKJJBVSA-N |
SMILES |
O=S(C1=CC=C(N/N=C2C(N)=C(Cl)C(C(C)=C/2)=O)C=C1)(NC3=NC=CC=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS363; MS 363; MS-363. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







